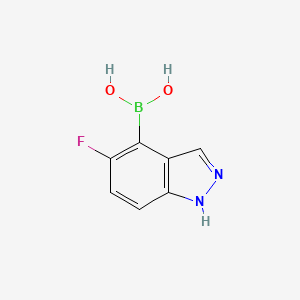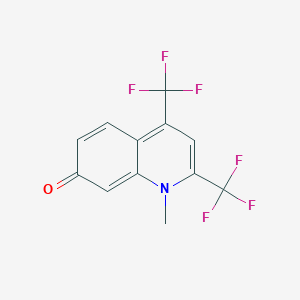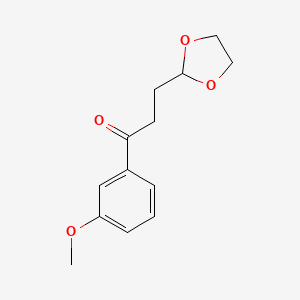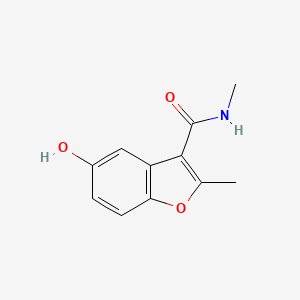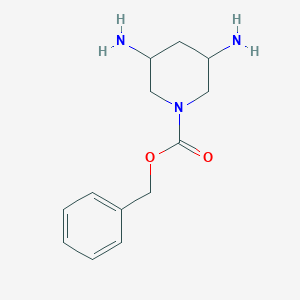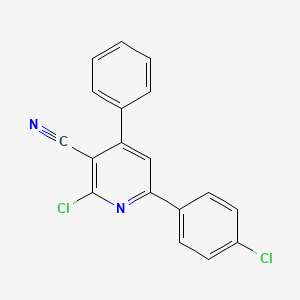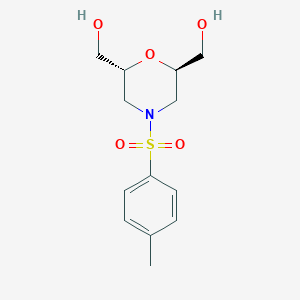
((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tosyl group attached to the morpholine ring, along with two hydroxymethyl groups at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with a suitable tosylating agent, such as p-toluenesulfonyl chloride, under basic conditions.
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced by reacting the intermediate product with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.
化学反应分析
Types of Reactions: ((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding morpholine derivative with reduced functional groups using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine derivatives.
科学研究应用
((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the design of novel therapeutic agents, particularly those targeting central nervous system disorders.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound finds use in the development of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of ((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The tosyl group and hydroxymethyl groups play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
相似化合物的比较
((2R,6R)-4-Tosylmorpholine-2,6-diyl)diacetate: Similar structure but with acetate groups instead of hydroxymethyl groups.
((2R,6R)-4-Tosylmorpholine-2,6-diyl)diamine: Similar structure but with amine groups instead of hydroxymethyl groups.
Comparison:
Uniqueness: ((2R,6R)-4-Tosylmorpholine-2,6-diyl)dimethanol is unique due to the presence of hydroxymethyl groups, which provide additional sites for chemical modification and functionalization. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Reactivity: The hydroxymethyl groups confer distinct reactivity patterns compared to other similar compounds, allowing for a broader range of chemical transformations and applications.
属性
分子式 |
C13H19NO5S |
|---|---|
分子量 |
301.36 g/mol |
IUPAC 名称 |
[(2R,6R)-6-(hydroxymethyl)-4-(4-methylphenyl)sulfonylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO5S/c1-10-2-4-13(5-3-10)20(17,18)14-6-11(8-15)19-12(7-14)9-16/h2-5,11-12,15-16H,6-9H2,1H3/t11-,12-/m1/s1 |
InChI 键 |
WIVOVWFFMKOSMX-VXGBXAGGSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H](O[C@H](C2)CO)CO |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


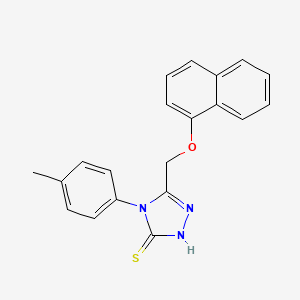
![tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11766592.png)
![(2R)-2-(Benzo[d][1,3]dioxol-5-yl)thiazolidine-4-carboxylic acid](/img/structure/B11766604.png)
![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11766606.png)
